molecular formula C20H24FN3O3S B2486262 2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 706774-63-2

2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2486262
CAS No.: 706774-63-2
M. Wt: 405.49
InChI Key: FKHZTFTZHDGEDX-UHFFFAOYSA-N
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Description

2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2,4-dimethylbenzenesulfonyl group and an acetamide moiety attached to a 4-fluorophenyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2,4-dimethylbenzenesulfonyl group through a sulfonylation reaction. This intermediate is then reacted with 4-fluoroaniline to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final compound .

Chemical Reactions Analysis

2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the sulfonyl group play crucial roles in binding to these targets, modulating their activity. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar compounds to 2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide include:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-15-3-8-19(16(2)13-15)28(26,27)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHZTFTZHDGEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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